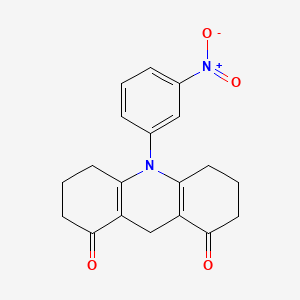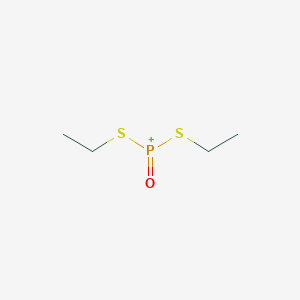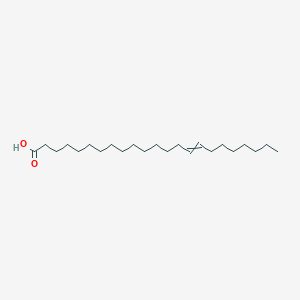
Tricos-15-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by a double bond at the 15th carbon from the carboxyl end. This compound is part of the omega-9 fatty acid family and is found in various natural sources, including certain plant oils and animal fats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-15-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of unsaturated fatty acids, followed by elongation using malonyl-CoA and long-chain acyl-CoA . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, certain strains of yeast and bacteria can be modified to produce this fatty acid through the expression of specific elongase enzymes . These methods are advantageous due to their scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Tricos-15-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, producing saturated fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Tricos-15-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tricos-15-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation . These interactions can modulate cellular processes and contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Erucic acid: A very long-chain monounsaturated fatty acid with a double bond at the 13th carbon.
Nervonic acid: A very long-chain monounsaturated fatty acid with a double bond at the 15th carbon, similar to Tricos-15-enoic acid.
Uniqueness
This compound is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized applications, such as in the synthesis of complex lipids and in the study of lipid metabolism .
Eigenschaften
CAS-Nummer |
140703-38-4 |
|---|---|
Molekularformel |
C23H44O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
tricos-15-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h8-9H,2-7,10-22H2,1H3,(H,24,25) |
InChI-Schlüssel |
VAZJHGPTEDCROE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


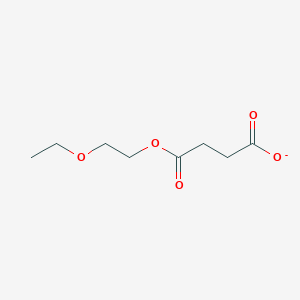

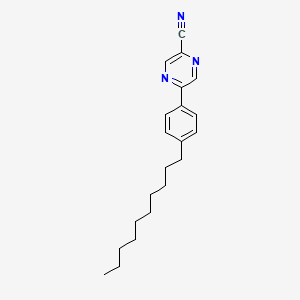

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
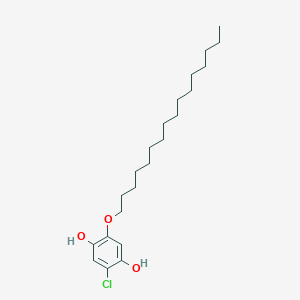
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)

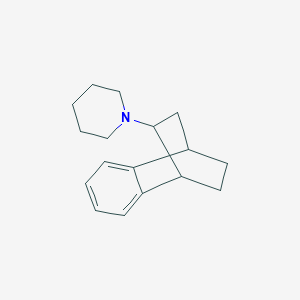
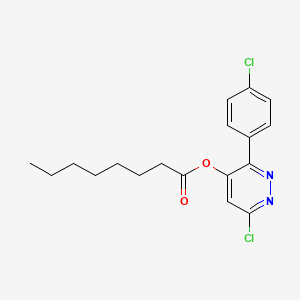
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
